An In-depth Technical Guide to the Physicochemical Properties of MePhos Ligand
An In-depth Technical Guide to the Physicochemical Properties of MePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
MePhos, also known by its chemical name 2-Dicyclohexylphosphino-2'-methylbiphenyl, is a monodentate biaryl phosphine ligand belonging to the well-established class of Buchwald ligands.[1][2] These ligands are renowned for their ability to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The unique steric and electronic properties of MePhos, conferred by its dicyclohexylphosphino group and the methyl-substituted biphenyl backbone, make it a versatile and effective ligand for a variety of challenging chemical transformations.[4] This guide provides a comprehensive overview of the physicochemical properties of the MePhos ligand, detailed experimental protocols for its application, and visualizations of relevant catalytic pathways.
Core Physicochemical Properties
MePhos is a white, crystalline, air-sensitive solid at room temperature.[1][5] Its robust nature and thermal stability contribute to its utility in a range of reaction conditions. Proper handling and storage under an inert atmosphere are recommended to maintain its integrity.[5]
General and Computational Data
A summary of the key physicochemical properties of MePhos is presented in the table below. These values are crucial for understanding the ligand's behavior in various solvent systems and its general handling characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₃P | [5][6][7] |
| Molecular Weight | 364.50 g/mol | [6][7] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 107-111 °C | [5] |
| CAS Number | 251320-86-2 | [2][6] |
| Solubility | Soluble in toluene; Insoluble in water | [5] |
| LogP (calculated) | 7.1 | [8] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Spectroscopic Data
Experimental Protocols
MePhos is a highly effective ligand in several palladium-catalyzed cross-coupling reactions. Below are detailed, representative experimental protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Synthesis of MePhos
A general, multi-step synthesis for biaryl phosphine ligands like MePhos typically involves the coupling of a pre-functionalized biphenyl precursor with a phosphine source. While a specific, detailed protocol for the industrial synthesis of MePhos is proprietary, a representative laboratory-scale synthesis can be conceptualized as follows:
Step 1: Grignard Reagent Formation. 2-Bromo-2'-methylbiphenyl is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent.
Step 2: Phosphinylation. The freshly prepared Grignard reagent is then reacted with chlorodicyclohexylphosphine at low temperature (e.g., -78 °C to 0 °C) to yield 2-dicyclohexylphosphino-2'-methylbiphenyl (MePhos).
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford pure MePhos.
Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
MePhos ligand
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%), MePhos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the degassed solvent.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl halide with an amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
MePhos ligand
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., 1-2 mol%), MePhos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.2-1.5 equivalents).
-
The tube is sealed, removed from the glovebox (if applicable), and the aryl halide (1.0 equivalent), amine (1.2 equivalents), and anhydrous, degassed solvent are added via syringe.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography.
Catalytic Cycle in Cross-Coupling Reactions
The efficacy of MePhos in palladium-catalyzed cross-coupling reactions stems from its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The steric bulk of the dicyclohexylphosphino groups and the electronic properties of the biaryl backbone promote the formation of a monoligated, coordinatively unsaturated, and highly reactive Pd(0) species, which is crucial for the initial oxidative addition step, particularly with less reactive aryl chlorides.[9]
Conclusion
MePhos is a valuable and versatile phosphine ligand in the chemist's toolbox for constructing complex organic molecules. Its well-balanced steric and electronic features enable a broad range of palladium-catalyzed cross-coupling reactions with high efficiency and functional group tolerance. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the effective application of this powerful catalytic tool.
References
- 1. 251320-86-2 | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl, 98% | MePhos [aspirasci.com]
- 2. 2-Dicyclohexylphosphino-2'-methylbiphenyl | 251320-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | 213697-53-1 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 251320-86-2 [chemicalbook.com]
- 6. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | CAS 251320-86-2 | Catsyn [catsyn.com]
- 7. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | CID 2734938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | CID 2734938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
